2-(Undecyloxy)ethanol

Description

Contextualization within Chemical Ecology and Semiochemistry

Chemical ecology is the study of the chemical interactions between living organisms and their environment. A key sub-discipline, semiochemistry, focuses on the chemical signals (semiochemicals) that mediate these interactions. Within this framework, 2-(Undecyloxy)ethanol is classified as a pheromone, a type of semiochemical that triggers a social response in members of the same species.

Specifically, it functions as an aggregation-sex pheromone for several Monochamus species. up.ac.za This means that the compound, produced by male beetles, attracts both males and females of the same species to a specific location for the purposes of mating and aggregation. illinois.edugre.ac.ukresearchgate.net The study of 2-(Undecyloxy)ethanol is a prime example of pheromone parsimony, where a single compound or a small group of related compounds are used as pheromones by multiple, closely related species. up.ac.zaresearchgate.netillinois.edu This phenomenon is of significant interest to researchers studying the evolution of chemical communication and reproductive isolation mechanisms among sympatric species. researchgate.netoup.com

Historical Discoveries and Initial Characterization in Biological Systems

The journey to understanding 2-(Undecyloxy)ethanol began with investigations into the chemical cues used by pine sawyer beetles of the genus Monochamus, which are known vectors of the devastating pine wood nematode, Bursaphelenchus xylophilus. illinois.eduresearchgate.net Initial research focused on identifying the volatile compounds released by these beetles.

A pivotal moment in this research was the identification of a male-produced compound in Monochamus galloprovincialis that elicited a strong behavioral response in conspecifics. cambridge.orgeje.czpherobase.com Through the collection of volatiles from feeding male and female beetles and subsequent analysis using gas chromatography coupled with mass spectrometry (GC-MS), researchers isolated and identified a single male-specific compound. illinois.eduresearchgate.net Further analysis using gas chromatography coupled to electroantennography (GC-EAD), a technique that measures the electrical response of an insect's antenna to chemical stimuli, confirmed that both male and female antennae responded strongly to this compound. illinois.eduresearchgate.net This compound was identified as 2-(Undecyloxy)ethanol. illinois.eduresearchgate.net

Subsequent research confirmed the presence and pheromonal activity of 2-(Undecyloxy)ethanol in a growing number of Monochamus species across North America and Eurasia. oup.com

Significance in Pest Management and Forest Health Research

The discovery of 2-(Undecyloxy)ethanol as a potent attractant for Monochamus beetles has profound implications for pest management and the protection of forest ecosystems. gre.ac.ukresearchgate.net Several species within this genus are primary vectors of the pine wood nematode, the causative agent of pine wilt disease, which has led to extensive tree mortality in forests worldwide. illinois.eduresearchgate.net

The ability to synthesize 2-(Undecyloxy)ethanol has enabled the development of semiochemical-baited traps for monitoring and controlling populations of these vector species. researchgate.net Research has shown that traps baited with 2-(Undecyloxy)ethanol, often in combination with host plant volatiles and pheromones from bark beetles, can be highly effective at capturing Monochamus beetles. illinois.eduresearchgate.netresearchgate.net This integrated approach enhances the attractiveness of the traps and provides a valuable tool for:

Early Detection and Monitoring: Traps can be used to detect the presence of invasive Monochamus species in new areas, allowing for rapid response and containment efforts. illinois.edu

Population Management: In areas where these beetles are established, baited traps can help to reduce their numbers and thereby limit the spread of pine wilt disease. researchgate.net

Quarantine and Inspection: The use of these lures can improve the efficacy of quarantine programs aimed at preventing the introduction of exotic wood-boring insects through international trade of wood products. illinois.edu

Field studies have demonstrated the effectiveness of these baited traps in various geographical locations, highlighting the practical application of this research in preserving forest health. illinois.eduresearchgate.net

Overview of Research Trajectories

The initial discovery of 2-(Undecyloxy)ethanol has spurred several key research trajectories aimed at refining its use and understanding its broader ecological context.

One major area of focus has been the investigation of synergistic and antagonistic effects of other semiochemicals when used in conjunction with 2-(Undecyloxy)ethanol. Studies have shown that the attractiveness of 2-(Undecyloxy)ethanol to Monochamus species can be significantly increased by the addition of host plant volatiles, such as α-pinene and ethanol (B145695), as well as pheromones of bark beetles like ipsenol (B191551) and ipsdienol (B1210497). illinois.eduresearchgate.netcambridge.orgresearchgate.net This suggests a complex interplay of chemical cues that these beetles use to locate suitable hosts and mates.

Another significant research direction is the exploration of pheromone parsimony within the Cerambycidae family. The fact that numerous Monochamus species utilize the same primary pheromone component raises questions about species recognition and reproductive isolation. up.ac.zaillinois.eduresearchgate.netoup.com Current research is investigating the role of minor pheromone components and differences in diel and seasonal activity patterns as potential mechanisms for preventing interspecific mating. oup.com

Furthermore, research is ongoing to identify the pheromones of other cerambycid species, with the understanding that closely related species may share similar chemical communication systems. illinois.edu This expanding knowledge base will be crucial for developing broad-spectrum lures for quarantine and monitoring of a wider range of potentially invasive wood-boring beetles.

Table 1: Species Attracted to 2-(Undecyloxy)ethanol

Table 2: Compounds Mentioned in this Article

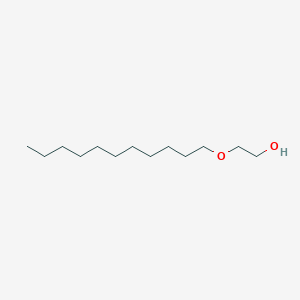

Structure

3D Structure

Properties

IUPAC Name |

2-undecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMGMPDXSPSCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34398-01-1 | |

| Record name | Polyethylene glycol undecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34398-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3058662 | |

| Record name | 2-(Undecyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hazy liquid with a mild odor; [Air Products MSDS] | |

| Record name | Polyethylene glycol (5) undecyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38471-47-5, 34398-01-1 | |

| Record name | Undecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038471475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-undecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Undecyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-undecyl- omega -hydroxy- (CAS# 34398-01-1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Z032IC7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies and Advanced Synthetic Strategies

Established Synthetic Pathways for 2-(Undecyloxy)ethanol

Traditional synthesis of 2-(undecyloxy)ethanol often relies on the Williamson ether synthesis, a robust and well-documented method for forming ethers. masterorganicchemistry.comwikipedia.org This approach involves the reaction of an alcohol with an alkyl halide in the presence of a base.

A primary and historically significant method for synthesizing 2-(undecyloxy)ethanol involves the reaction of a brominated alkane, specifically 1-bromoundecane (B50512), with ethylene (B1197577) glycol. google.comdoi.org In this process, ethylene glycol acts as the nucleophile source after being deprotonated by a base, while 1-bromoundecane provides the undecyl alkyl group. google.com The reaction is typically carried out in a suitable solvent. google.com One documented approach uses dry dimethylformamide (DMF) as the solvent and sodium hydride (NaH) as the base. google.com Another variation uses a large excess of ethylene glycol to serve as both the reactant and the solvent, with metallic sodium acting as the base. google.com

The core chemical transformation in the synthesis of 2-(undecyloxy)ethanol from an alkyl halide and ethylene glycol is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgyoutube.com The mechanism proceeds as follows:

Deprotonation: A strong base, such as sodium hydride (NaH) or metallic sodium, deprotonates one of the hydroxyl groups of ethylene glycol to form a sodium glycolate (B3277807) salt (an alkoxide). youtube.comkhanacademy.org This alkoxide is a potent nucleophile. wikipedia.org

Nucleophilic Attack: The resulting alkoxide ion then attacks the electrophilic carbon atom of 1-bromoundecane that is bonded to the bromine atom. wikipedia.org

Displacement: In a concerted step, the nucleophile forms a new carbon-oxygen bond while the bromide ion (the leaving group) is displaced. wikipedia.org

This SN2 pathway is favored because 1-bromoundecane is a primary alkyl halide, which is ideal for this type of reaction and minimizes competing elimination reactions. masterorganicchemistry.comwikipedia.org

While effective on a laboratory scale, the use of 1-bromoundecane and strong, hazardous bases like NaH presents challenges for large-scale industrial production. ref.ac.ukgoogle.comref.ac.uk Key considerations include:

Safety: Reagents like metallic sodium and sodium hydride are highly reactive and can release large amounts of flammable hydrogen gas, posing significant safety risks for large-scale preparation. google.com

Pollution: The use of brominated compounds can lead to halogen pollution. google.com

Yield and Efficiency: Traditional methods can suffer from low yields and high consumption of ethylene glycol, especially if it is not recovered. google.com

To address these limitations, alternative methods suitable for large-scale synthesis have been developed. ref.ac.ukref.ac.uk One improved process involves converting a higher fatty alcohol (like undecanol) into a sulfonate, which then undergoes a nucleophilic substitution reaction with ethylene glycol in the presence of a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt or crown ether). google.com This approach avoids costly and hazardous brominated alkanes and allows for the recovery and reuse of excess ethylene glycol, making it more economically viable and safer for industrial application. google.com

Table 1: Comparison of Synthetic Precursors for 2-(Undecyloxy)ethanol Production

| Feature | 1-Bromoundecane & Ethylene Glycol | Undecanol, Sulfonyl Halide & Ethylene Glycol |

|---|---|---|

| Primary Reactants | 1-Bromoundecane, Ethylene Glycol | Undecanol, Sulfonyl Halide, Ethylene Glycol |

| Base/Catalyst | Sodium Hydride (NaH) or Sodium (Na) | Alkali, Phase Transfer Catalyst |

| Key Advantages | Well-established laboratory method. | Lower cost of raw materials, higher safety profile, suitable for large-scale production. ref.ac.ukgoogle.com |

| Key Disadvantages | High cost of bromide, safety hazards of Na/NaH, potential for halogen pollution. google.com | Requires an additional step to form the sulfonate. |

| Yield | Can be low. google.com | Reported as high (e.g., 92%). google.com |

Advanced Synthetic Approaches and Future Directions

The field of chemical synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methodologies. These advanced approaches hold significant promise for the future production of 2-(Undecyloxy)ethanol.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater control over reaction parameters. labmanager.comnih.govacs.orggoogle.combeilstein-journals.org The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, which can significantly reduce reaction times and improve energy efficiency. acs.orgacs.org For ether synthesis reactions, transitioning from batch to flow has been shown to dramatically decrease reaction times and improve yields. nih.govacs.org For instance, a Williamson ether synthesis that required hours in a batch reactor could be completed in minutes in a flow system. nih.gov A comparative analysis of batch versus continuous-flow processes in the pharmaceutical industry revealed that flow processes could enhance energy efficiency by an order of magnitude. acs.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of accelerating reaction rates and increasing yields. numberanalytics.comwikipedia.orgdut.ac.zanih.govsurrey.ac.ukorgchemres.org For the Williamson ether synthesis, microwave heating has been shown to reduce reaction times from hours to minutes and improve product yields. wikipedia.org The energy is delivered directly to the reacting molecules, leading to rapid and uniform heating that can be more energy-efficient than conventional heating methods. dut.ac.zamdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. ekb.egnih.govtandfonline.comnumberanalytics.com The phenomenon of acoustic cavitation creates localized hot spots with high temperatures and pressures, which can promote the reaction. ekb.eg Ultrasound-assisted synthesis has been successfully applied to the formation of ethers and esters, often leading to shorter reaction times and milder conditions compared to conventional methods. ekb.egmdpi.comtandfonline.com This approach is considered a green chemistry technique due to its potential for increased energy efficiency. nih.gov

Biocatalysis and Future Trends:

The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions, which are hallmarks of green chemistry. orgchemres.orgchemcatbio.orgnih.govrsc.org While the direct biocatalytic synthesis of 2-(Undecyloxy)ethanol is an area for future exploration, research into enzyme-catalyzed reactions for producing precursors is advancing. The development of robust enzymes for C-O bond formation could revolutionize the synthesis of ethers. orgchemres.org

Future trends in surfactant synthesis, including alcohol ethoxylates, point towards a greater reliance on renewable resources and the adoption of innovative and sustainable technologies. cam.ac.uknih.govresearchgate.net The integration of process intensification strategies with advanced catalytic systems and the use of renewable feedstocks will be key to developing economically competitive and environmentally friendly methods for producing 2-(Undecyloxy)ethanol. tandfonline.comenergy.govresearchgate.net Techno-economic analyses of bio-based surfactant production are crucial for guiding research and investment towards the most promising and sustainable pathways. manchester.ac.ukcetjournal.itresearchgate.netsurrey.ac.ukenergy.govrsc.org

The following table summarizes the key features of these advanced synthetic approaches.

| Advanced Method | Principle | Advantages for 2-(Undecyloxy)ethanol Synthesis |

| Flow Chemistry | Continuous processing in microreactors. google.com | Enhanced heat/mass transfer, improved safety, reduced reaction times, higher yields, greater energy efficiency. nih.govacs.orgacs.org |

| Microwave-Assisted Synthesis | Direct heating of reactants with microwaves. dut.ac.za | Rapid reaction rates, shorter reaction times, improved yields, potential for energy savings. wikipedia.org |

| Ultrasound-Assisted Synthesis | Use of acoustic cavitation to promote reaction. ekb.eg | Increased reaction rates, milder conditions, shorter reaction times, improved energy efficiency. nih.govmdpi.comtandfonline.com |

| Biocatalysis | Use of enzymes as catalysts. orgchemres.org | High selectivity, mild reaction conditions, environmentally benign. nih.govrsc.org |

Spectroscopic and Analytical Characterization for Research Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the detection and identification of 2-(Undecyloxy)ethanol, especially in the analysis of volatile collections from insects. In numerous studies, GC-MS analysis of volatiles collected from male Monochamus species, such as M. sutor, M. galloprovincialis, and M. alternatus, has consistently identified 2-(Undecyloxy)ethanol as a male-specific compound. researchgate.netresearchgate.netresearchgate.net This specificity is a key indicator of its role as a pheromone.

The process involves separating volatile compounds using a gas chromatograph, often with a polar capillary column, before they are ionized and detected by a mass spectrometer. researchgate.netresearchgate.net The identification of 2-(Undecyloxy)ethanol is confirmed by comparing its retention time and mass spectrum with those of a synthetically produced, authentic standard. science.gov The high sensitivity of GC-MS, particularly in selected ion monitoring (SIM) mode, allows for the detection of trace amounts of the compound, with lower limits of detection reported to be around 10 picograms. science.gov This level of sensitivity is vital for analyzing the small quantities of pheromones naturally produced by insects.

Table 1: GC-MS Analytical Parameters for 2-(Undecyloxy)ethanol Detection

| Parameter | Details | Source |

|---|---|---|

| Instrumentation | Coupled Gas Chromatography-Mass Spectrometry | researchgate.netscience.gov |

| Column Type | DB-5 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d. x 0.25-μm film thickness) | science.gov |

| Carrier Gas | Helium (1.0 ml/min) | science.gov |

| Injector Temperature | 220°C | science.gov |

| Source Temperature | 200°C | science.gov |

| Oven Program | 50°C for 1 min, then 10°C/min to 250°C, hold for 5 min | science.gov |

| Identification | Matching retention time and mass spectrum to an authentic standard | science.gov |

Electroantennography (EAG) in Pheromone Research

Electroantennography (EAG) is a powerful electrophysiological technique used to assess the olfactory response of an insect's antenna to specific volatile compounds. In pheromone research concerning 2-(Undecyloxy)ethanol, EAG plays a critical role in demonstrating its biological activity. Studies have consistently shown that this compound elicits significant and reliable EAG responses from the antennae of both male and female Monochamus beetles, including M. sutor and M. galloprovincialis. researchgate.netresearchgate.net

The technique is often coupled with gas chromatography (GC-EAG), which allows researchers to pinpoint exactly which compound in a complex mixture of volatiles is causing an antennal response. researchgate.net In analyses of volatiles from male beetles, 2-(Undecyloxy)ethanol was the only compound to consistently trigger responses from the antennae of both sexes. researchgate.netresearchgate.net The response from female antennae is often noted to be strong, while male antennae also respond, sometimes with a slightly lower or "noisier" signal. researchgate.net The confirmation of antennal responses in both sexes supports the classification of 2-(Undecyloxy)ethanol as an aggregation pheromone, attracting both males and females to a source.

Table 2: Electroantennography (EAG) Findings for 2-(Undecyloxy)ethanol

| Insect Species | Finding | Source |

|---|---|---|

| Monochamus sutor | Consistent EAG responses from both male and female antennae to the male-specific compound. | researchgate.netresearchgate.net |

| Monochamus galloprovincialis | Male-specific compound elicited EAG responses from both sexes. Synthetic standard also triggered responses. | |

| Monochamus maculosus | Elicited responses from the antennae of female beetles. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-(Undecyloxy)ethanol. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR spectroscopy for 2-(Undecyloxy)ethanol reveals characteristic signals corresponding to the different types of protons in the molecule. Key signals include a triplet for the terminal methyl (CH₃) group of the undecyl chain, a broad multiplet for the sixteen methylene (B1212753) (CH₂) protons of the long alkyl chain, and distinct multiplets for the methylene groups adjacent to the ether oxygen and the hydroxyl group. A triplet signal is also observed for the terminal hydroxyl (OH) proton.

¹³C NMR spectroscopy complements the proton data by providing shifts for each unique carbon atom, confirming the presence of the undecyl chain and the ethanolamine (B43304) moiety.

Table 3: NMR Spectroscopic Data for 2-(Undecyloxy)ethanol

| Nucleus | Chemical Shift (δ) | Multiplicity / Integration / Assignment | Source |

|---|---|---|---|

| ¹H NMR | 0.87 ppm | t, CH₃ | |

| 1.26 ppm | m, 16H (8 x CH₂) | ||

| 1.49 ppm | m, CH₂ | ||

| 3.38 ppm | m, 4H, O-CH₂-CH₂-O | ||

| 3.49 ppm | q, CH₂-O | ||

| 4.56 ppm | t, OH | ||

| ¹³C NMR | 70.86 ppm | - | |

| 70.46 ppm | - |

Note: Full assignment for ¹³C NMR was not available in the searched sources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(Undecyloxy)ethanol displays characteristic absorption bands that confirm its structure as an alcohol and an ether.

The most prominent feature is a broad, strong absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol group. Additionally, a strong band appears in the 1260-1050 cm⁻¹ region, corresponding to the C-O stretching vibrations of both the alcohol and the ether functionalities. The spectrum also shows C-H stretching vibrations typically found just below 3000 cm⁻¹.

Table 4: Infrared (IR) Spectroscopy Data for 2-(Undecyloxy)ethanol

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 (Broad, Strong) | |

| Ether & Alcohol | C-O Stretch | 1260 - 1050 (Strong) | |

| Alkane | C-H Stretch | ~2850 - 2960 |

Note: A specific peak value from a spectrum of the pure compound was listed as 3391 cm⁻¹ in a Russian patent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate analytical technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio to a very high degree of precision. While GC-MS is sufficient for identification against a known standard, HRMS is crucial for confirming the elemental composition of a novel or synthesized compound without a reference.

For 2-(Undecyloxy)ethanol, with a molecular formula of C₁₃H₂₈O₂, the theoretical monoisotopic mass can be precisely calculated. This calculated mass serves as the benchmark for experimental HRMS analysis. Although specific published experimental HRMS data for 2-(Undecyloxy)ethanol were not found in the searched literature, the theoretical value provides the necessary reference for its analysis by this method.

Table 5: Theoretical Mass Data for HRMS Analysis of 2-(Undecyloxy)ethanol

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₈O₂ | |

| Average Mass | 216.365 Da | |

| Monoisotopic Mass | 216.208930 Da |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for both the purification of synthesized 2-(Undecyloxy)ethanol and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of non-volatile or thermally sensitive compounds, and it is also applicable to compounds like 2-(Undecyloxy)ethanol. Certificates of analysis for commercially available synthetic standards of 2-(Undecyloxy)ethanol often cite HPLC as the method used to determine purity, with values typically reported at or above 98%. This confirms that HPLC is a reliable method for quantifying the purity of the compound, ensuring that researchers are using a product of known quality for their experiments.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to separate non-volatile mixtures, making it a valuable tool for assessing the purity of 2-(Undecyloxy)ethanol and monitoring the progress of reactions involving this compound. impactfactor.org In TLC, a sample is spotted onto a stationary phase, typically a thin layer of adsorbent material like silica gel or alumina (B75360) coated on a plate. impactfactor.orgwvu.edu A solvent or solvent mixture, known as the mobile phase, moves up the plate via capillary action. As the mobile phase passes the sample spot, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. wvu.edu

The separation is governed by the principle of "like dissolves like." libretexts.org In normal-phase TLC, where a polar stationary phase like silica gel is used, less polar compounds have a weaker affinity for the stationary phase and a stronger affinity for the less polar mobile phase. wvu.edulibretexts.org Consequently, less polar compounds travel further up the plate, resulting in a higher Retardation factor (Rƒ) value. khanacademy.org Conversely, more polar compounds interact more strongly with the polar stationary phase and move a shorter distance, leading to a lower Rƒ value. wvu.edukhanacademy.org The Rƒ value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. khanacademy.org

For 2-(Undecyloxy)ethanol, which possesses both a polar hydroxyl group and a long nonpolar undecyl chain, its migration on a TLC plate is influenced by the polarity of the mobile phase. A more polar mobile phase will increase the Rƒ value of all compounds on the plate. libretexts.org The selection of an appropriate mobile phase is crucial for achieving good separation. interchim.com A common approach involves using a mixture of a nonpolar solvent, such as hexane, and a more polar solvent, like ethyl acetate. wvu.edu By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation. researchgate.net

Visualization of the separated spots on the TLC plate can be achieved through various methods. If the compound is UV-active, it will appear as a dark spot on a fluorescent plate under UV light (typically at 254 nm). silicycle.com For compounds that are not UV-active, a chemical stain can be used. A common visualizing agent is p-anisaldehyde solution, which upon heating, reacts with many organic compounds to produce colored spots. rsc.org Another general-purpose stain is potassium permanganate (B83412) (KMnO₄), which reacts with readily oxidizable functional groups like alcohols to produce a yellow or brown spot on a purple background. silicycle.com

The purity of a 2-(Undecyloxy)ethanol sample can be qualitatively assessed by the presence of a single spot on the developed TLC plate. The appearance of multiple spots indicates the presence of impurities.

Table 1: Illustrative TLC Data for 2-(Undecyloxy)ethanol

| Stationary Phase | Mobile Phase (v/v) | Rƒ Value | Visualization Method |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (4:1) | 0.35 | UV (254 nm), p-Anisaldehyde |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (3:1) | 0.45 | UV (254 nm), Potassium Permanganate |

| Alumina | Dichloromethane | 0.50 | Iodine Vapor |

Biological Activity and Ecological Roles

Role as a Male-Produced Aggregation Pheromone in Monochamus Species

Research has identified 2-(undecyloxy)ethanol as a key pheromonal component for numerous Monochamus species, which are often vectors of the pine wood nematode, the causative agent of pine wilt disease. illinois.eduresearchgate.net The compound is produced by mature males and serves to attract both sexes, functioning as an aggregation pheromone. nih.govillinois.edu This pheromone is a critical element in the life cycle of these beetles, facilitating mate location and the colonization of stressed or recently deceased host trees. oup.comillinois.edu The conservation of this pheromone across multiple species within the genus suggests a shared evolutionary history and chemical communication strategy. researchgate.netoup.comup.ac.za

The small white-marmorated longicorn beetle, Monochamus sutor, is a species widely distributed across Europe and Asia and is a potential vector of the pine wood nematode. illinois.eduresearchgate.net In analyses of volatiles from adult beetles, 2-(undecyloxy)ethanol was identified as a male-specific compound. illinois.eduresearchgate.net Both male and female M. sutor antennae show consistent electroantennographic responses to this compound. illinois.edu Field trapping experiments conducted in Spain, Sweden, and China confirmed that 2-(undecyloxy)ethanol is attractive to both sexes of M. sutor, establishing it as the major, if not the sole, component of its male-produced aggregation pheromone. illinois.eduresearchgate.netslu.se

Monochamus galloprovincialis, the pine sawyer beetle, is a significant pest of pine trees in Europe and North Africa and a known vector of the pine wood nematode. nih.gov Mature male M. galloprovincialis produce 2-(undecyloxy)ethanol, a compound that elicits electroantennographic responses from both males and females. nih.gov Field studies have demonstrated that traps baited with synthetic 2-(undecyloxy)ethanol effectively capture both sexes of the beetle. nih.gov This compound was the first sex-specific pheromone with significant field activity identified in the cerambycid subfamily Lamiinae. nih.gov

The Japanese pine sawyer, Monochamus alternatus, is a primary vector of the pine wood nematode in Asia, causing devastating losses to pine forests. researchgate.netoup.com Research has confirmed that 2-(undecyloxy)ethanol is the male-produced aggregation pheromone for this species as well. researchgate.netoup.commedchemexpress.comszabo-scandic.comesf.edu Analyses of volatiles from field-collected beetles revealed that only males produce this compound. researchgate.netesf.edu Field experiments in China demonstrated that both male and female M. alternatus are attracted to lures containing 2-(undecyloxy)ethanol, particularly when combined with host plant volatiles. researchgate.netoup.comesf.edu

The role of 2-(undecyloxy)ethanol as an aggregation pheromone extends to numerous other species within the Monochamus genus, highlighting a remarkable degree of pheromonal conservation. illinois.eduoup.comup.ac.za Studies have identified or suggested its function in the following species:

Monochamus scutellatus (Whitespotted sawyer): Male M. scutellatus scutellatus produce 2-(undecyloxy)ethanol, which acts as a sex-specific aggregation pheromone. illinois.edunih.govesf.edu Field trials have also shown that the congener Monochamus notatus is attracted to this compound. illinois.edunih.goveppo.int

Monochamus carolinensis (Pine sawyer) and Monochamus titillator (Southern pine sawyer): 2-(undecyloxy)ethanol has been identified as a male-produced aggregation pheromone for both of these North American species. illinois.edu

Monochamus clamator (Spotted pine sawyer) and Monochamus obtusus : Evidence suggests that 2-(undecyloxy)ethanol is a likely pheromone component for these species. illinois.educambridge.orgresearchgate.net

Monochamus notatus (Northeastern pine sawyer): This species is attracted to 2-(undecyloxy)ethanol in field trials, indicating it may serve as a pheromone component. illinois.edunih.govesf.edueppo.intoup.comnih.gov

Monochamus urussovii and Monochamus saltuarius : Trapping experiments have provided the first evidence of attraction for these species to monochamol. cambridge.org

This widespread use of 2-(undecyloxy)ethanol across the Monochamus genus underscores its fundamental importance in their chemical communication and reproductive biology. oup.comup.ac.zaoup.comnih.gov

Table 1: Monochamus Species Known to Utilize or be Attracted to 2-(Undecyloxy)ethanol

| Species | Common Name | Role of 2-(Undecyloxy)ethanol | Region |

| Monochamus sutor | Small white-marmorated longicorn beetle | Male-produced aggregation pheromone | Europe, Asia |

| Monochamus galloprovincialis | Pine sawyer beetle | Male-produced aggregation pheromone | Europe, North Africa |

| Monochamus alternatus | Japanese pine sawyer | Male-produced aggregation pheromone | Asia |

| Monochamus scutellatus | Whitespotted sawyer | Male-produced aggregation pheromone | North America |

| Monochamus carolinensis | Pine sawyer | Male-produced aggregation pheromone | North America |

| Monochamus titillator | Southern pine sawyer | Male-produced aggregation pheromone | North America |

| Monochamus clamator | Spotted pine sawyer | Putative pheromone component | North America |

| Monochamus obtusus | Putative pheromone component | North America | |

| Monochamus notatus | Northeastern pine sawyer | Attractant/Putative pheromone | North America |

| Monochamus urussovii | Attractant | Eurasia | |

| Monochamus saltuarius | Attractant | Eurasia | |

| Monochamus maculosus | Male-produced pheromone | North America | |

| Monochamus marmorator | Attractant | North America | |

| Monochamus mutator | Attractant | North America |

This table is based on available research and the list of species attracted to this pheromone continues to grow. illinois.edunih.govillinois.eduoup.comup.ac.zaresearchgate.netnih.govcambridge.orgresearchgate.netcambridge.orgoup.comeppo.int

Synergistic Effects with Kairomones and Host Plant Volatiles

The attractiveness of 2-(undecyloxy)ethanol to Monochamus beetles is significantly enhanced when combined with other chemical cues, known as kairomones, which are emitted by other organisms and are beneficial to the receiver. cambridge.org These include volatiles released from host plants and pheromones from bark beetles that share the same host trees. researchgate.netnih.govoup.comresearchgate.netcambridge.org

For many Monochamus species, the combination of their aggregation pheromone with host plant volatiles, such as alpha-pinene (B124742) and ethanol (B145695), results in a synergistic effect, leading to a much stronger attraction than either chemical cue alone. researchgate.netoup.comesf.edunih.govcambridge.org This synergy is ecologically significant as it helps the beetles to efficiently locate suitable host trees that are already stressed or under attack, making them ideal for oviposition and larval development. oup.comresearchgate.net For instance, field experiments with M. alternatus showed that the combination of 2-(undecyloxy)ethanol with alpha-pinene and ethanol was highly attractive to both sexes. researchgate.netoup.comesf.edu Similarly, the attraction of M. sutor and M. galloprovincialis to their pheromone is increased in the presence of host volatiles. illinois.eduresearchgate.netnih.gov

In addition to host plant volatiles, the pheromones of bark beetles (family Curculionidae, subfamily Scolytinae) that colonize the same pine hosts also act as powerful kairomonal synergists for Monochamus species. cambridge.orgoup.com Compounds such as ipsenol (B191551) and ipsdienol (B1210497), which are aggregation pheromones for various Ips species, significantly increase the capture rates of Monochamus beetles when added to traps baited with 2-(undecyloxy)ethanol and host volatiles. illinois.eduresearchgate.netcambridge.orgoup.com

This relationship is beneficial for Monochamus as the presence of bark beetle pheromones indicates a host tree that is already weakened and heavily infested, providing an abundant resource for the developing longhorn beetle larvae. oup.com For example, a blend of ipsenol, ipsdienol, and 2-methyl-3-buten-2-ol (B93329) was found to be attractive to M. sutor and further increased the attractiveness of 2-(undecyloxy)ethanol in field trials in Spain and Sweden. illinois.eduresearchgate.netslu.se The attraction of M. galloprovincialis is also synergized by a kairomone blend that includes ipsenol and 2-methyl-3-buten-2-ol. nih.gov For Monochamus clamator in British Columbia, the addition of ipsenol and ipsdienol to a bait of monochamol and plant volatiles tripled the number of beetles attracted. cambridge.org

Table 2: Synergistic Effects of Kairomones on Attraction to 2-(Undecyloxy)ethanol

| Monochamus Species | Synergistic Kairomones | Type of Kairomone | Observed Effect |

| M. sutor | ipsenol, ipsdienol, 2-methyl-3-buten-2-ol, α-pinene | Bark Beetle Pheromones, Host Volatile | Increased attractiveness of pheromone. illinois.eduresearchgate.netslu.se |

| M. galloprovincialis | ipsenol, 2-methyl-3-buten-2-ol, α-pinene | Bark Beetle Pheromones, Host Volatile | Synergized attractiveness of the pheromone. nih.gov |

| M. alternatus | α-pinene, ethanol | Host Volatiles | Synergized attraction to the pheromone. researchgate.netoup.comesf.edu |

| M. scutellatus | α-pinene, ethanol | Host Volatiles | Increased trap captures when combined with pheromone. oup.comnih.govcambridge.org |

| M. notatus | α-pinene, ethanol | Host Volatiles | Increased trap captures when combined with pheromone. oup.comnih.gov |

| M. clamator | ipsenol, ipsdienol, α-pinene, ethanol | Bark Beetle Pheromones, Host Volatiles | Synergized attraction to the pheromone. cambridge.orgresearchgate.net |

Host Plant Volatiles (e.g., α-pinene, ethanol, 3-carene)

2-(Undecyloxy)ethanol, a male-produced aggregation pheromone common to many Monochamus species, often acts in concert with volatile organic compounds released by host plants. researchgate.netillinois.edugre.ac.uk These host plant volatiles, such as α-pinene, ethanol, and 3-carene, typically serve as kairomones, substances that benefit the receiver but not the emitter. The interaction between the pheromone and these kairomones is often synergistic, significantly enhancing the attraction of beetles to a potential host tree for mating and oviposition. illinois.eduresearchgate.netillinois.edu

Field studies have consistently demonstrated that while host plant volatiles alone are only weakly attractive to Monochamus beetles, their presence dramatically increases the number of beetles captured in traps baited with 2-(undecyloxy)ethanol. researchgate.netresearchgate.netillinois.eduslu.se For instance, research on Monochamus alternatus in Asia and several North American Monochamus species has shown that the combination of 2-(undecyloxy)ethanol with ethanol and α-pinene is a powerful attractant. researchgate.netillinois.eduillinois.edu Similarly, studies on Monochamus saltuarius identified 3-carene, β-pinene, and α-pinene as crucial host volatiles, with ethanol further enhancing their attractiveness. mdpi.comnih.gov

However, the synergistic effect is not universal across all contexts. In field tests conducted in Spain, Sweden, and China for Monochamus sutor, host volatiles like α-pinene, 3-carene, and ethanol did not significantly increase the attractiveness of 2-(undecyloxy)ethanol when it was already combined with certain bark beetle pheromones. researchgate.netillinois.eduslu.segre.ac.uk This suggests a complex interplay of chemical cues that can vary by species and geographic location.

The following table summarizes the observed effects of key host plant volatiles on the attraction of various Monochamus species when used in combination with 2-(undecyloxy)ethanol.

| Species | Host Plant Volatile(s) | Observed Effect | Citation(s) |

| Monochamus galloprovincialis | α-pinene, ethanol | Synergistic | gre.ac.uknih.gov |

| Monochamus alternatus | α-pinene, ethanol, 3-carene | Synergistic | illinois.edu |

| Monochamus sutor | α-pinene, 3-carene, ethanol | Weak or no significant increase in attraction when combined with bark beetle kairomones | researchgate.netillinois.eduslu.segre.ac.uk |

| M. clamator, M. obtusus, M. scutellatus | α-pinene, ethanol | Synergistic | researchgate.net |

| Monochamus saltuarius | α-pinene, β-pinene, 3-carene, ethanol | Synergistic | mdpi.comnih.gov |

| M. carolinensis, M. titillator | α-pinene | Synergistic | nih.gov |

Optimization of Blends for Attractiveness

Given the synergistic relationship between 2-(undecyloxy)ethanol and other semiochemicals, significant research has been dedicated to optimizing lure blends for trapping Monochamus beetles, which are vectors of the devastating pine wilt disease. researchgate.netresearchgate.netgre.ac.uk The primary goal is to maximize the capture of the target vector species while minimizing the by-catch of non-target organisms. researchgate.net

Studies on Monochamus galloprovincialis have shown that a combination of the aggregation pheromone (2-(undecyloxy)ethanol) with two bark beetle kairomones, ipsenol and methyl-butenol, is highly effective. researchgate.netgre.ac.uk Interestingly, the addition of the host volatile α-pinene to this blend did not significantly improve the capture rate of M. galloprovincialis but did increase the number of non-target species, including natural enemies, caught in the traps. researchgate.netgre.ac.uk This finding is crucial for developing species-specific and environmentally conscious management strategies. The decision to include pine terpenes may depend on the primary objective, such as maximizing vector removal versus specific monitoring. researchgate.net

Field experiments have also investigated the dose-response relationship, revealing that higher release rates of 2-(undecyloxy)ethanol can lead to higher trap catches for both male and female beetles. gre.ac.uknih.gov The combination of the pheromone with a kairomone blend has been shown to increase beetle catches by 80-140% compared to the captures with each bait used separately. gre.ac.uknih.gov

The table below presents findings from field experiments aimed at optimizing attractant blends for Monochamus species.

| Target Species | Lure Combination | Key Findings | Citation(s) |

| Monochamus galloprovincialis | Pheromone + Ipsenol + Methyl-butenol | Best combination for attracting mature beetles. | researchgate.netgre.ac.uk |

| Monochamus galloprovincialis | Pheromone + Ipsenol + Methyl-butenol + α-pinene | Did not significantly increase target species capture; increased by-catch of non-target insects. | researchgate.netgre.ac.uk |

| Monochamus sutor | Pheromone + Ipsenol + Ipsdienol + 2-methyl-3-buten-2-ol | Bark beetle kairomones significantly increased the attractiveness of the pheromone. | researchgate.netillinois.eduslu.segre.ac.uk |

| Monochamus saltuarius | Pheromone + Ethanol + Ipsdienol + β-pinene | This mixture significantly enhanced the attraction of the host volatile β-pinene. | mdpi.comnih.gov |

Mechanisms of Pheromone Action and Olfactory Reception

2-(Undecyloxy)ethanol functions as a male-produced aggregation pheromone for numerous species within the genus Monochamus. illinois.edugre.ac.ukresearchgate.netillinois.edu This means the compound is released by males and serves to attract both conspecific males and females to a location, typically a suitable host tree for feeding, mating, and egg-laying. nih.govoup.com The widespread use of this single compound across multiple species is a phenomenon known as pheromone parsimony. researchgate.netillinois.eduoup.com

Electroantennography Responses in Insect Antennae

The primary mechanism for detecting 2-(undecyloxy)ethanol involves specialized olfactory receptor neurons located in the insect's antennae. The response of these neurons can be measured using a technique called electroantennography (EAG), which records the electrical potential changes from the entire antenna in response to an odor stimulus.

Consistent and robust EAG responses to 2-(undecyloxy)ethanol have been recorded from the antennae of both male and female beetles of several Monochamus species, including M. sutor, M. galloprovincialis, M. scutellatus, M. maculosus, and M. saltuarius. illinois.edugre.ac.ukresearchgate.netillinois.edumdpi.comgre.ac.uknih.govnih.gov In gas chromatography coupled with electroantennographic detection (GC-EAD), where volatile compounds are separated before being presented to the antenna, 2-(undecyloxy)ethanol is often the only male-specific compound that elicits a significant response. illinois.eduresearchgate.netillinois.edugre.ac.uk This electrophysiological evidence strongly supports its role as the key active pheromone component and confirms that both sexes are equipped to detect it.

Behavioral Assays and Field Bioassays

The olfactory detection of 2-(undecyloxy)ethanol translates into a clear behavioral response: attraction. This has been extensively documented through numerous behavioral assays in laboratory settings (e.g., olfactometers) and large-scale field bioassays using baited traps. researchgate.netillinois.eduresearchgate.net

Field bioassays are the definitive test of a putative pheromone's effectiveness. In these studies, various types of traps (e.g., multi-funnel or cross-vane panel traps) are baited with synthetic 2-(undecyloxy)ethanol, often in combination with other synergistic compounds. researchgate.netillinois.edugre.ac.ukoup.com The results from diverse geographical locations and for multiple Monochamus species consistently show that traps baited with 2-(undecyloxy)ethanol capture significantly more beetles than unbaited control traps. researchgate.netillinois.eduresearchgate.netillinois.edu

For example, field trials in British Columbia captured three native Monochamus species that were all significantly attracted to the combination of 2-(undecyloxy)ethanol (referred to as monochamol) and host plant volatiles. researchgate.net Similarly, field tests in Spain, Sweden, and China all confirmed that 2-(undecyloxy)ethanol was attractive to both male and female M. sutor. researchgate.netillinois.edugre.ac.uk These bioassays are fundamental not only for confirming the pheromone's function but also for developing and validating the optimized lures used in pest management programs. illinois.edu

Implications for Reproductive Isolation in Sympatric Monochamus Species

The shared use of 2-(undecyloxy)ethanol as a primary aggregation pheromone by at least 15 Monochamus species presents an evolutionary puzzle, particularly for species that live in the same geographical area (sympatry) and are active at the same time. oup.comnih.gov This "pheromone parsimony" creates a risk of interspecific attraction, which could lead to failed mating attempts and reduced reproductive fitness. researchgate.net Consequently, it strongly suggests the existence of additional, pre-zygotic isolating mechanisms that ensure species-specific mate recognition. oup.comnih.gov

Research has explored several potential mechanisms that could contribute to reproductive isolation among sympatric Monochamus species. One of the most significant is temporal separation. Studies have shown that some closely related species exhibit differences in their seasonal flight phenology or daily (diel) activity patterns. oup.comnih.gov For instance, in one study, M. scutellatus was found to fly earlier in the season and during the day compared to the sympatric M. maculosus and M. notatus, which could partially reduce the window for interspecific encounters. oup.comnih.gov Differences in the timing of pheromone release have also been observed; for example, male M. saltuarius begin releasing the pheromone several days earlier after emergence than male M. alternatus. researchgate.net

While chemical analyses have generally not found qualitative differences or additional species-specific compounds in the volatile pheromone blends of sympatric species like M. maculosus and M. scutellatus, the possibility of minor, undetected components cannot be fully excluded. oup.comnih.gov Another important hypothesis is the role of close-range or contact pheromones. It is suggested that while the long-range volatile pheromone (2-(undecyloxy)ethanol) brings beetles to the same host, final mate recognition may be mediated by non-volatile chemical cues on the female's cuticle, which are assessed by the male upon physical contact. nih.govresearchgate.net

Advanced Applications in Pest Management and Biocontrol Strategies

Development of Pheromone-Baited Trapping Systems

Pheromone-baited trapping systems utilizing 2-(Undecyloxy)ethanol are a cornerstone for the detection, monitoring, and control of Monochamus beetles. researchgate.netslu.seusda.govref.ac.ukresearchgate.net These systems are designed to attract and capture the beetles, thereby reducing their populations and limiting the spread of the pine wood nematode, Bursaphelenchus xylophilus. researchgate.netslu.seresearchgate.net Research has consistently shown that traps baited with 2-(Undecyloxy)ethanol, often in combination with other attractants, are effective in capturing various Monochamus species. researchgate.netillinois.eduusda.govmdpi.com

The effectiveness of pheromone-baited systems is highly dependent on the design and optimization of the traps themselves. Multifunnel traps are a commonly used design for capturing Monochamus species. illinois.edumdpi.com Studies have focused on modifying these traps to improve capture efficacy and reduce by-catch of non-target insects. mdpi.com For instance, modifications to the collection cup of multifunnel traps, such as adding a mesh screen, have been shown to allow the escape of smaller, non-target predatory insects while retaining the larger target Monochamus beetles. mdpi.com This optimization is crucial for maintaining the biodiversity of the forest ecosystem and preventing potential outbreaks of other pests. mdpi.com

Further research has investigated the influence of visual cues, such as trap color, in conjunction with chemical attractants. researchgate.net The combination of visual and chemical stimuli can enhance the attractiveness of the traps to the target species. researchgate.net The placement of lures at specific heights within the trap has also been studied to maximize the release and dispersal of the semiochemicals, thereby increasing the trap's effective range. usda.gov

**Table 1: Comparison of Trap Modifications for Capturing *Monochamus galloprovincialis***

| Trap Type | Mean Number of M. galloprovincialis Caught | Key Finding |

|---|---|---|

| Multifunnel 2012 Model | 27 | Standard trap design serving as a baseline. |

| Multifunnel 2019 Model | 12 | Showed lower capture rates compared to other models in this study. |

| Multifunnel 2019 Model with Modified Cup | 25 | The modified cup successfully retained the target species while allowing non-target predators to escape. mdpi.com |

Data sourced from a 2020 study on trap optimization. mdpi.com

To ensure the long-term effectiveness of pheromone-baited traps in the field, slow-release formulations of 2-(Undecyloxy)ethanol are essential. slu.seusda.gov These formulations are designed to release the pheromone at a consistent and controlled rate over an extended period, typically several weeks, which aligns with the flight period of the target beetles. usda.govresearchgate.net Polyethylene (B3416737) sachet dispensers are a common type of slow-release lure used in field applications. illinois.edu

The release rate of the pheromone is a critical factor in the attractiveness of the lure. Research has determined optimal release rates for 2-(Undecyloxy)ethanol to effectively attract Monochamus species. For example, a release rate of approximately 2 mg per day has been found to be effective for Monochamus sutor. illinois.edu These slow-release lures are often used in combination with other semiochemicals, such as host plant volatiles and bark beetle pheromones, to create a synergistic effect that enhances the attraction of the target beetles. slu.seusda.gov

The effectiveness of 2-(Undecyloxy)ethanol as an attractant for Monochamus species has been validated through numerous field efficacy studies conducted in various geographic regions, including Europe, Asia, and North America. researchgate.netillinois.eduusda.govmdpi.comresearchgate.net These studies have consistently demonstrated that traps baited with 2-(Undecyloxy)ethanol, often synergized with host plant volatiles like α-pinene and ethanol (B145695), are significantly more effective at capturing Monochamus beetles than unbaited control traps. researchgate.netillinois.eduesf.eduillinois.edu

In Spain, Sweden, and China, trapping experiments revealed that 2-(Undecyloxy)ethanol was attractive to both male and female Monochamus sutor. researchgate.netillinois.edu The addition of bark beetle pheromones, such as ipsenol (B191551) and ipsdienol (B1210497), further increased the attractiveness of the bait in Spain and Sweden. researchgate.netillinois.edu Similarly, in British Columbia, Canada, the combination of 2-(Undecyloxy)ethanol with host plant volatiles proved to be a potent attractant for Monochamus clamator, Monochamus obtusus, and Monochamus scutellatus. researchgate.net In the eastern United States, this compound was also found to be a key pheromone component for M. scutellatus scutellatus and attracted the congener Monochamus notatus. illinois.edu

These widespread field trials underscore the broad applicability of 2-(Undecyloxy)ethanol as a key component in trapping systems for a multitude of Monochamus species across different continents. usda.gov

Table 2: Results of Field Trapping Experiments for Monochamus sutor in Sweden

| Treatment | Mean Number of Catches (± SE) |

|---|---|

| Control (Unbaited) | Low |

| Host Plant Volatile (α-pinene) | Low |

| Pheromone (2-(Undecyloxy)ethanol) + Bark Beetle Kairomones | Significantly higher than control |

| Pheromone + Kairomones + Host Volatile | Highest capture rate |

Based on a 2011 study. researchgate.net

Monitoring and Early Detection of Invasive Monochamus Species

The use of 2-(Undecyloxy)ethanol-baited traps is a critical tool for the monitoring and early detection of invasive Monochamus species. researchgate.netslu.seusda.govresearchgate.net As many Monochamus species are vectors for the pine wood nematode, their early detection in new areas is paramount to preventing the establishment and spread of pine wilt disease. researchgate.netslu.seresearchgate.net The fact that 2-(Undecyloxy)ethanol is a conserved pheromone component across numerous Monochamus species makes it a particularly valuable tool for broad-spectrum surveillance. researchgate.netresearchgate.netoup.com

Trapping systems developed in Europe for monitoring native Monochamus species have been shown to be effective for detecting exotic species as well, making them suitable for use as an early detection tool at high-risk sites such as ports and international trade hubs. usda.gov The European Food Safety Authority has recognized trapping as the most efficient method for detecting invasive Monochamus species. ref.ac.uk The implementation of pheromone-baited trap networks allows for the systematic monitoring of vast forested areas and provides an early warning system for new incursions of these damaging pests. ref.ac.uk

Role in Pine Wilt Disease Management

The primary impact of using 2-(Undecyloxy)ethanol in pine wilt disease management is the reduction of vector beetle populations. researchgate.netslu.semdpi.com Mass trapping of Monochamus beetles using pheromone-baited traps can significantly decrease the number of adult beetles available to transmit the pine wood nematode. mdpi.com This reduction in vector density is a key component of an integrated pest management program for pine wilt disease, complementing other control measures such as the removal of infested trees. mdpi.com

Furthermore, research has indicated that 2-(Undecyloxy)ethanol and its homologues may have direct nematicidal activity against Bursaphelenchus xylophilus. nih.gov Studies have shown that at certain concentrations, these compounds can cause 100% mortality in the nematodes. nih.gov This dual-action potential—attracting and trapping the vector while also potentially killing the nematode—highlights the significant value of 2-(Undecyloxy)ethanol in the fight against pine wilt disease.

Table 3: Nematicidal Activity of 2-(Undecyloxy)ethanol and its Homologues against Bursaphelenchus xylophilus

| Compound | LC90 Value (mg/L) | Nematicidal Activity at 100 mg/L |

|---|---|---|

| 2-(1-Nonyloxy)-1-ethanol (C9OEtOH) | 53.63 | 100% |

| 2-(1-Decyloxy)-1-ethanol (C10OEtOH) | 38.18 | 100% |

| 2-(1-Undecyloxy)-1-ethanol (C11OEtOH) | 13.30 | 100% |

| 2-(1-Dodecyloxy)-1-ethanol (C12OEtOH) | 46.68 | 100% |

Data indicates the concentration required to kill 90% of the nematode population. nih.gov

Integration with Other Control Measures

The chemical compound 2-(Undecyloxy)ethanol, also known as monochamol, serves a dual role in pest management, primarily related to the pine wood nematode (Bursaphelenchus xylophilus) and its insect vector. nih.govnih.gov The compound is a male-produced aggregation pheromone for longhorn beetles of the Monochamus species, which are efficient vectors of the pine wood nematode. nih.govscience.gov This pheromonal property allows for its integration into comprehensive pest management strategies focused on monitoring and controlling the vector population.

In the field, 2-(Undecyloxy)ethanol is effectively used in traps to attract and capture Monochamus beetles. researchgate.netresearchgate.net Research has demonstrated that its attractiveness is significantly enhanced when combined with other semiochemicals, a practice that exemplifies an integrated approach. science.govresearchgate.net These synergistic combinations typically include:

Host Plant Volatiles (Kairomones): Compounds such as alpha-pinene (B124742) and ethanol, which are emitted by host pine trees, act as kairomones that attract the beetles. science.gov The combination of the pheromone with these host volatiles creates a powerful lure for both sexes of the beetle vector. science.gov

Bark Beetle Pheromones: The attractiveness of lures containing 2-(Undecyloxy)ethanol is further increased by the addition of pheromones from bark beetles, such as ipsenol and 2-methyl-3-buten-2-ol (B93329). researchgate.netresearchgate.net

This integrated strategy of combining the vector's aggregation pheromone with kairomones provides a highly valuable and necessary tool for the quarantine, detection, monitoring, and management of Monochamus beetles, thereby helping to control the spread of the devastating pine wilt disease. science.govresearchgate.net

Direct Nematicidal Activity of 2-(Undecyloxy)ethanol

Beyond its function as a pheromone for the insect vector, 2-(Undecyloxy)ethanol exhibits direct biocidal activity against the pathogenic agent itself, the pine wood nematode (Bursaphelenchus xylophilus). nih.govnih.gov Scientific investigations have explored the nematicidal properties of this compound, positioning it as a potential alternative to conventional chemical agents like abamectin (B1664291) for controlling the nematode population directly. nih.govmdpi.com

Research confirms that 2-(Undecyloxy)ethanol is lethal to the pine wood nematode, the causative agent of pine wilt disease. nih.govnih.gov Studies investigating its efficacy have shown that it possesses a nematicidal activity level comparable to that of abamectin, a widely used commercial nematicide often administered through trunk injections. nih.govnih.gov In laboratory assays, 2-(Undecyloxy)ethanol and its related homologues with C9 to C12 alkyl chains demonstrated 100% mortality against Bursaphelenchus xylophilus at a concentration of 100 mg/L. nih.gov This highlights its potential as an effective agent in strategies aimed at directly reducing nematode populations. nih.gov

The nematicidal effect of 2-(Undecyloxy)ethanol is directly related to its concentration. nih.gov All tested homologues with alkyl chains from C7 to C13 achieved 100% mortality at a concentration of 1000 mg/L. nih.govresearchgate.net The lethality of the compound and its homologues has been quantified by calculating their lethal concentration (LC) values.

The efficacy varies depending on the length of the compound's carbon chain. researchgate.net Among several homologues tested, 2-(Undecyloxy)ethanol, with its 11-carbon chain, demonstrated the highest nematicidal activity, showing an LC90 value (the concentration required to kill 90% of the nematode population) of 13.30 mg/L. nih.govnih.gov This level of lethality is remarkably similar to that of the commercial nematicide abamectin, which has an LC90 of 12.53 mg/L. nih.govnih.gov Homologues with shorter or longer carbon chains were found to be less effective. nih.govnih.gov

Interactive Table: Nematicidal Activity of 2-(Alkyloxy)-1-ethanol Homologues Against Bursaphelenchus xylophilus Click on the headers to sort the data.

| Compound | Carbon Chain Length | LC90 (mg/L) nih.govnih.gov |

| 2-(1-nonyloxy)-1-ethanol | C9 | 53.63 |

| 2-(1-decyloxy)-1-ethanol | C10 | 38.18 |

| 2-(1-undecyloxy)-1-ethanol | C11 | 13.30 |

| 2-(1-dodecyloxy)-1-ethanol | C12 | 46.68 |

| Abamectin | N/A | 12.53 |

Structure Activity Relationship Studies and Derivatization

Exploration of Structural Modifications and Analogues

Research has focused on modifying the alkyl chain length of 2-(Undecyloxy)ethanol to create a series of homologous 2-(alkyloxy)ethanols. These analogues, where the undecyl (C11) group is replaced by other alkyl chains (e.g., C7 to C13), have been synthesized to investigate the impact of lipophilicity on biological activity. mdpi.com The core structure of 2-(alkyloxy)ethanol, with its terminal hydroxyl group and ether linkage, serves as a versatile scaffold for these modifications. The synthesis of these analogues typically involves reacting the corresponding long-chain alcohol with ethylene (B1197577) glycol. rsc.org

Impact of Structural Changes on Biological Activity

The biological activity of 2-(alkyloxy)ethanol analogues has been notably studied in the context of their nematicidal and acaricidal properties. The length of the alkyl chain has a significant impact on this activity.

Nematicidal Activity: Studies on the pine wood nematode (Bursaphelenchus xylophilus) have shown that the nematicidal activity of 2-(alkyloxy)ethanols is dependent on the carbon chain length. mdpi.com Analogues with alkyl chains from C9 to C12 demonstrated 100% nematicidal activity at a concentration of 100 mg/L. mdpi.com Specifically, 2-(Undecyloxy)ethanol (C11) exhibited the highest activity, with a lethal dose (LD90) value comparable to the commercial nematicide abamectin (B1664291). mdpi.com The presence of the ether oxygen is also considered to contribute to this activity. mdpi.com The nematicidal efficacy tends to decrease for analogues with chain lengths shorter than C8 or longer than C12. mdpi.com

Acaricidal Activity: The acaricidal effects of these compounds have been evaluated against the two-spotted spider mite (Tetranychus urticae). Both 2-(Undecyloxy)ethanol (C11) and its C10 analogue, 2-(decyloxy)-1-ethanol, showed 100% mortality and complete inhibition of egg-laying (fecundity) at a concentration of 100 mg/L. nih.gov Other homologues, including the C8 and C9 analogues, also displayed 100% acaricidal activity at a higher concentration of 1000 mg/L. nih.gov

Nematicidal Activity of 2-(Alkyloxy)ethanol Analogues

| Compound | Alkyl Chain Length | Nematicidal Activity (at 100 mg/L) | LD90 (mg/L) | Source |

| 2-(Nonyloxy)ethanol | C9 | 100% | Not Reported | mdpi.com |

| 2-(Decyloxy)ethanol | C10 | 100% | Not Reported | mdpi.com |

| 2-(Undecyloxy)ethanol | C11 | 100% | 13.30 | mdpi.com |

| 2-(Dodecyloxy)ethanol | C12 | 100% | Not Reported | mdpi.com |

| Abamectin (Control) | N/A | Not Reported | 12.53 | mdpi.com |

It is noteworthy that 2-(Undecyloxy)ethanol is also known as monochamol, an aggregation pheromone produced by male pine sawyer beetles (Monochamus species), which are vectors for the pine wood nematode. mdpi.comresearchgate.netnih.gov This dual function as both a pheromone and a nematicide highlights its unique biological significance.

Synthesis of 2-(Undecyloxy)ethanol Derivatives for Novel Applications

The chemical structure of 2-(Undecyloxy)ethanol makes it a valuable starting material or intermediate for synthesizing a range of derivatives with tailored properties for various applications.

2-(Undecyloxy)ethanol is an important precursor in the synthesis of non-ionic surfactants, specifically higher fatty alcohol 2-alkoxy ether surfactants. rsc.org These surfactants are produced by the alkoxylation (ethoxylation and/or propoxylation) of fatty alcohols. rdd.edu.iqnih.gov The process involves reacting the alcohol with ethylene oxide or propylene (B89431) oxide. rdd.edu.iqnih.gov The resulting molecules have a hydrophobic fatty alcohol tail and a hydrophilic polyoxyalkylene head, giving them amphiphilic properties. researchgate.net

The properties of these surfactants, such as water solubility and foaming capacity, can be controlled by adjusting the length of the polyoxyalkylene chain. researchgate.net For instance, higher degrees of ethoxylation lead to increased water solubility. researchgate.net These surfactants are valued for their effectiveness as detergents, emulsifiers, and wetting agents in various industrial and consumer products. rsc.orgnih.govresearchgate.net A general method for preparing these compounds involves the nucleophilic substitution reaction of a higher fatty alcohol sulfonate with ethylene glycol in the presence of a phase transfer catalyst. rsc.org

Another important class of surfactants derived from 2-(Undecyloxy)ethanol are glycoside surfactants. These are synthesized by reacting the alcohol with a monosaccharide, such as N-acetyl-D-glucosamine, to form a glycosidic bond. rsc.org This creates a surfactant molecule with a hydrophobic tail (the undecyloxy group) and a highly hydrophilic head (the sugar moiety).

Glycoside surfactants are known for their excellent surface activity, biodegradability, and low toxicity. The synthesis can be achieved through chemical methods or enzymatic transglycosylation using enzymes like amylosucrase. These biosurfactants are of interest for applications in cosmetics, food, and pharmaceuticals.

The undecyloxy moiety has been incorporated into phthalocyanine (B1677752) (Pc) molecules to create highly soluble derivatives for high-tech applications. While not synthesized directly from 2-(Undecyloxy)ethanol, these compounds, such as tetra-substituted undecyloxy phthalocyanines, demonstrate the utility of the undecyloxy group in modifying complex macrocycles. The synthesis typically involves the reaction of 4-(undecyloxy)phthalonitrile with a metal salt (e.g., Zn(II), Ga(III), Ti(IV)).

The long, flexible undecyloxy chains enhance the solubility of the rigid phthalocyanine core in both polar and nonpolar organic solvents, which is a significant advantage for processing and application. These functionalized phthalocyanines are investigated for their potential use in chemical sensors, photodynamic therapy, and data storage, owing to their unique electrochemical and photophysical properties.

Properties of Undecyloxy-Substituted Phthalocyanines

| Derivative | Central Metal (M) | Key Properties | Potential Applications | Source |

| M{Pc[O-(CH₂)₁₀CH₃]₄} | Zn(II) | Excellent solubility, Pc ring-based electron transfer | Chemical Sensors, Photodynamic Therapy | |

| M{Pc[O-(CH₂)₁₀CH₃]₄} | Ga(III) | Excellent solubility, Pc ring-based electron transfer | Chemical Sensors, Photodynamic Therapy | |

| M{Pc[O-(CH₂)₁₀CH₃]₄} | Ti(IV) | Excellent solubility, Metal- and Pc ring-based redox processes | Data Storage, Non-linear Optics |

Coumarins are a class of compounds known for their diverse biological and photophysical properties. Attaching long alkoxy chains, such as an undecyloxy group, to the coumarin (B35378) scaffold can modulate these properties and introduce new functionalities, like liquid crystalline behavior or enhanced utility in thin-film devices.

The synthesis of undecyloxy-containing coumarin derivatives has been reported, for example, in the preparation of 3-acetyl-2-oxo-2H-chromen-7-yl-4-(undecyloxy)benzoate. researchgate.net This synthesis involves a multi-step process starting with the Williamson ether synthesis between an alkyl bromide and p-hydroxybenzoic acid to yield 4-(undecyloxy)benzoic acid. This intermediate is then esterified with a substituted coumarin, such as 3-acetyl-7-hydroxy-2-oxo-2H-chromone. These derivatives are being explored for their applications in materials science, including organic electronics and as fluorescent probes.

Mechanistic Investigations of Chemical Reactions Involving 2 Undecyloxy Ethanol

Oxidation Pathways

The primary alcohol group in 2-(Undecyloxy)ethanol is susceptible to oxidation. The specific products formed depend on the nature of the oxidizing agent used.

Weak Oxidizing Agents : With mild oxidizing agents, the primary alcohol can be oxidized to an aldehyde, forming 2-(undecyloxy)acetaldehyde.

Strong Oxidizing Agents : The use of strong oxidizing agents can lead to the formation of a carboxylic acid, 2-(undecyloxy)acetic acid. smolecule.com Under more forceful oxidative conditions, cleavage of the ether bond may also occur. smolecule.com

The gas-phase photo-oxidation of similar glycol ethers, such as 2-ethoxyethanol (B86334) (2-EE), initiated by hydroxyl (OH) radicals, has been studied and can serve as a model for the atmospheric oxidation of 2-(Undecyloxy)ethanol. ku.dk This process is significant as it can lead to the formation of highly oxygenated organic molecules (HOMs), which are precursors to secondary organic aerosols (SOAs). ku.dk The reaction proceeds through the abstraction of a hydrogen atom by the OH radical, followed by the addition of molecular oxygen to form a peroxy radical (RO₂). This RO₂ radical can then undergo further reactions, including intramolecular hydrogen shifts (autoxidation), which become competitive in environments with low levels of nitrogen oxides (NOx). ku.dk

Table 1: Potential Oxidation Products of 2-(Undecyloxy)ethanol

| Oxidizing Condition | Initial Functional Group | Resulting Functional Group | Product Name |

|---|---|---|---|